Methyl 2-(3,4-dimethoxyphenyl)acetate

Catalog No.
S704457
CAS No.
15964-79-1
M.F
C11H14O4
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(3,4-dimethoxyphenyl)acetate

CAS Number

15964-79-1

Product Name

Methyl 2-(3,4-dimethoxyphenyl)acetate

IUPAC Name

methyl 2-(3,4-dimethoxyphenyl)acetate

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C11H14O4/c1-13-9-5-4-8(6-10(9)14-2)7-11(12)15-3/h4-6H,7H2,1-3H3

InChI Key

DILOFCBIBDMHAY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OC)OC

    Organic Synthesis

      Application: Methyl 2-(3,4-dimethoxyphenyl)acetate is used as an important intermediate in organic synthesis

      Method of Application: The specific methods of application can vary greatly depending on the specific synthesis pathway being used. Typically, it would be used in a reaction with other organic compounds under controlled conditions of temperature and pressure.

      Results: The outcomes of these reactions would depend on the specific synthesis pathway. In general, the goal would be to create a new compound with desired properties.

    Life Science Research

      Application: It is also used in life science research as a labeled compound.

      Method of Application: Again, the specific methods of application can vary greatly depending on the specific research being conducted. It could be used in a variety of experimental procedures, such as in vitro studies, cell culture studies, or animal models.

      Results: The outcomes of these studies would depend on the specific research questions being investigated. The results could potentially contribute to our understanding of biological processes or the development of new therapeutic strategies.

    Pharmaceutical Research

      Application: It is used in pharmaceutical research as a precursor for the synthesis of various drugs

      Method of Application: The specific methods of application can vary greatly depending on the specific drug being synthesized. It would be used in a reaction with other organic compounds under controlled conditions of temperature and pressure.

      Results: The outcomes of these reactions would depend on the specific drug being synthesized. In general, the goal would be to create a new drug with desired therapeutic properties.

    Material Science

      Application: It is used in material science for the synthesis of various materials

      Method of Application: The specific methods of application can vary greatly depending on the specific material being synthesized. It would be used in a reaction with other compounds under controlled conditions of temperature and pressure.

      Results: The outcomes of these reactions would depend on the specific material being synthesized. In general, the goal would be to create a new material with desired properties.

Methyl 2-(3,4-dimethoxyphenyl)acetate is an organic compound with the molecular formula C11H14O4C_{11}H_{14}O_{4}. It features a methoxy-substituted aromatic ring and an acetate functional group, making it a member of the ester family. The compound typically appears as a white or colorless to light yellow powder or liquid, with a minimum purity of 98% in commercial preparations . Its structure consists of a phenyl group substituted with two methoxy groups at the 3 and 4 positions, linked to an acetyl group.

, including:

  • Esterification: The compound can undergo hydrolysis to yield the corresponding alcohol and acetic acid.
  • Oxidation: It can be oxidized to form carboxylic acids or other derivatives depending on the reaction conditions.
  • Nucleophilic Substitution: The acetate group can be replaced by nucleophiles in suitable conditions.

These reactions highlight its reactivity due to the presence of both the ester and aromatic functionalities.

Several methods exist for synthesizing methyl 2-(3,4-dimethoxyphenyl)acetate:

  • Direct Esterification: This method involves reacting 3,4-dimethoxyphenol with acetic anhydride or acetic acid in the presence of an acid catalyst.
  • Nucleophilic Acyl Substitution: This approach can be employed using appropriate nucleophiles and acylating agents to form the ester.
  • Cycloaddition Reactions: Recent advancements have explored cycloaddition methods to create complex structures that include this compound as an intermediate.

These methods allow for flexibility in synthesis depending on available reagents and desired product purity.

Methyl 2-(3,4-dimethoxyphenyl)acetate finds applications in various fields:

  • Pharmaceuticals: It may serve as a building block for synthesizing bioactive molecules.
  • Flavoring Agents: Its pleasant aroma makes it suitable for use in food flavoring and fragrance formulations.
  • Research: The compound is utilized in chemical research for studying reaction mechanisms and biological interactions .

Interaction studies involving methyl 2-(3,4-dimethoxyphenyl)acetate are essential for understanding its potential therapeutic effects. Research has indicated that compounds with similar structures can interact with various biological targets, including enzymes and receptors involved in inflammation and oxidative stress responses. These interactions may help elucidate its mechanism of action and therapeutic potential .

Several compounds share structural similarities with methyl 2-(3,4-dimethoxyphenyl)acetate. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
Methyl homoveratrateContains a longer carbon chain attached to the phenolExhibits distinct pharmacological properties
Methyl 2-(3-cyano-4-nitrophenyl)acetateContains cyano and nitro substituents on the phenyl ringPotentially different biological activity
Methyl 2-(3,4-dihydroxyphenyl)acetateHydroxyl groups instead of methoxyIncreased polarity may enhance solubility

Methyl 2-(3,4-dimethoxyphenyl)acetate is unique due to its specific methoxy substitutions, which may influence its biological activity and reactivity compared to these similar compounds.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Exact Mass

210.08920892 g/mol

Monoisotopic Mass

210.08920892 g/mol

Heavy Atom Count

15

UNII

GUW5AW3B4Z

Other CAS

15964-79-1

Wikipedia

3,4-Dimethoxyphenylacetic acid methyl ester

General Manufacturing Information

Benzeneacetic acid, 3,4-dimethoxy-, methyl ester: INACTIVE

Dates

Modify: 2023-08-15

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